molecular formula C21H10Br4KO5 B1262010 Eosinmethylene-blue CAS No. 6359-04-2

Eosinmethylene-blue

Cat. No.: B1262010
CAS No.: 6359-04-2
M. Wt: 701.0 g/mol
InChI Key: XMGRXVJCFFEVKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Eosinmethylene-blue agar was initially formulated in 1916 by Holt-Harris and Teague. The medium includes eosin and methylene blue dyes, lactose, sucrose, peptone, and dipotassium phosphate . The preparation involves dissolving these components in distilled water, heating to dissolve completely, and sterilizing by autoclaving at 121°C for 15 minutes .

Industrial Production Methods

In industrial settings, the preparation of this compound agar follows similar steps but on a larger scale. The components are mixed in large batches, sterilized, and then dispensed into appropriate containers for distribution .

Properties

CAS No.

6359-04-2

Molecular Formula

C21H10Br4KO5

Molecular Weight

701.0 g/mol

IUPAC Name

potassium;2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)-6-oxoxanthen-3-olate

InChI

InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3;

InChI Key

XMGRXVJCFFEVKF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+]

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K]

Key on ui other cas no.

6359-05-3

Synonyms

ethyl eosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Eosinmethylene-blue
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Reactant of Route 6
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